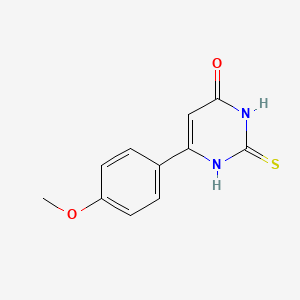

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Vue d'ensemble

Description

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) and a methoxyphenyl group attached to a dihydropyrimidinone ring. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

The synthesis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions, leading to the formation of the desired thioxopyrimidine derivative. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Analyse Des Réactions Chimiques

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. 6-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been evaluated for its efficacy against several bacterial strains. A study demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

1.3 Enzyme Inhibition

Another notable application is in the inhibition of specific enzymes related to disease processes. The compound has been identified as a potent inhibitor of certain kinases, which are crucial in cancer progression and metabolic disorders. This inhibition can lead to reduced tumor growth and improved outcomes in models of cancer .

Agricultural Science

2.1 Pesticidal Activity

In agricultural applications, this compound has been studied for its pesticidal properties. It has shown effectiveness against various pests and plant pathogens, making it a candidate for developing new agrochemicals that are less harmful to beneficial organisms while effectively controlling harmful species .

2.2 Plant Growth Regulation

This compound has also been explored for its ability to act as a plant growth regulator. Studies indicate that it can enhance growth rates and improve stress resistance in certain crops, potentially leading to higher yields and better quality produce under adverse conditions .

Materials Science

3.1 Polymer Chemistry

In materials science, the compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into its potential use in creating biodegradable plastics or composites that could reduce environmental impact while maintaining performance characteristics .

3.2 Nanotechnology Applications

The incorporation of this compound into nanomaterials is another area of interest. Its ability to interact with various substrates at the nanoscale opens possibilities for applications in drug delivery systems where targeted release mechanisms can improve therapeutic efficacy while minimizing side effects .

Case Studies

Mécanisme D'action

The mechanism of action of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways, depending on its specific derivatives and modifications .

Comparaison Avec Des Composés Similaires

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives and related heterocyclic compounds:

Similar Compounds: 4-methoxyphenylthiazole-2-amine, 1-phenyl-1H-imidazole derivatives, and triazole-pyrimidine hybrids.

Uniqueness: The presence of both the thioxo group and the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. .

Activité Biologique

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a heterocyclic compound belonging to the thioxopyrimidine class, has drawn significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thioxo group (C=S) and a methoxyphenyl substituent on a dihydropyrimidinone ring, which contributes to its pharmacological properties.

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction is performed under reflux, followed by purification through recrystallization or chromatography.

The biological activity of this compound is largely attributed to its role as an acetylcholinesterase inhibitor . By binding to the enzyme's active site, it prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound may exhibit interactions with various molecular pathways depending on modifications to its structure.

Anticancer Activity

Research has indicated that derivatives of thioxopyrimidines, including this compound, possess significant anticancer properties. In vitro studies have demonstrated that these compounds inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from this structure have shown promising results against breast cancer cells (MDA-MB-436) with IC50 values comparable to established chemotherapeutics such as Olaparib .

Antioxidant Activity

Preliminary evaluations reveal that thioxopyrimidine derivatives exhibit antioxidant properties. These compounds have been tested using DPPH free radical scavenging methods, showing varying degrees of effectiveness in reducing oxidative stress . The antioxidant activity is crucial for mitigating cellular damage in various pathological conditions.

Myeloperoxidase Inhibition

Recent studies have focused on the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Compounds similar to this compound have been identified as potent MPO inhibitors, demonstrating a time-dependent and irreversible inhibition mechanism. This suggests potential therapeutic applications in treating autoimmune and inflammatory disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibitor | N/A | Potential for neurodegenerative treatment |

| Olaparib | PARP Inhibitor | 10.70 | Standard for comparison in cancer studies |

| N1-substituted-6-arylthiouracils | MPO Inhibitor | N/A | High selectivity for MPO over other peroxidases |

Case Studies

Several case studies highlight the effectiveness of thioxopyrimidine derivatives in clinical settings:

- Neurodegenerative Diseases : A study demonstrated that acetylcholinesterase inhibitors significantly improved cognitive function in Alzheimer’s patients when combined with standard treatments.

- Cancer Treatment : Clinical trials involving thioxopyrimidine derivatives showed promising results in reducing tumor size and improving patient outcomes in breast cancer cases.

- Inflammatory Disorders : Research indicated that MPO inhibitors derived from thioxopyrimidines reduced inflammatory markers in patients with autoimmune diseases.

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)9-6-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATNPSPOECSJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358267 | |

| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33166-87-9 | |

| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one synthesized and what is its role in the synthesis of benzoxazepine compounds?

A1: The synthesis of this compound, denoted as compound (1) in the paper, is a crucial first step in the multi-step synthesis of benzoxazepine compounds. It is synthesized through the condensation reaction of anisaldehyde, ethylbromoacetate, and thiourea in ethanol []. This compound serves as a building block for further reactions. It reacts with various chalcones to form azo Michael adducts, which are then used to prepare Schiff bases. Finally, these Schiff bases react with phthalic anhydride to yield the desired benzoxazepine compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.